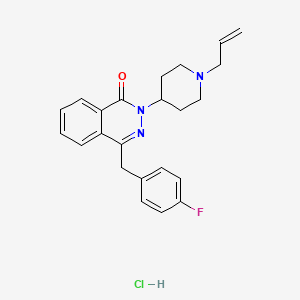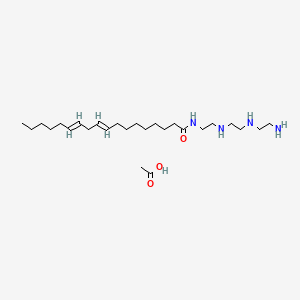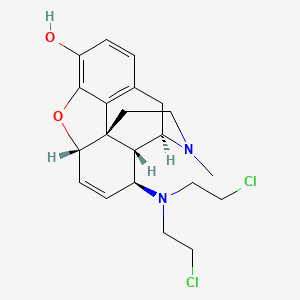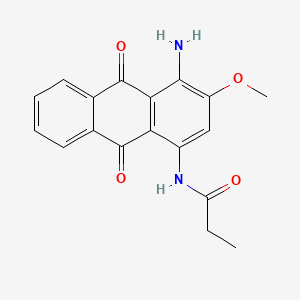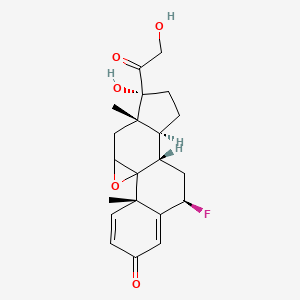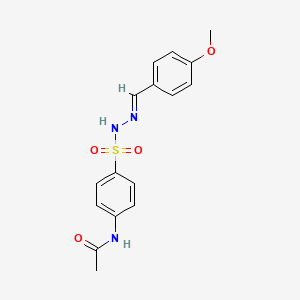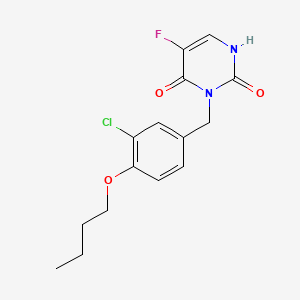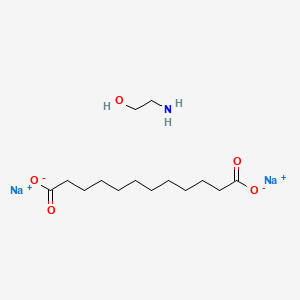
Einecs 282-289-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is present in the structure of all natural lipids, whether animal or vegetable . Glycerol is a clear, viscous liquid that is water-soluble and has a sweet taste. It is commonly used in various industries due to its versatile properties.
准备方法
Synthetic Routes and Reaction Conditions
Glycerol can be synthesized through several methods:
Hydrolysis of Fats and Oils: This is the most common method where triglycerides (fats and oils) are hydrolyzed to produce glycerol and fatty acids. The reaction is typically carried out under high temperature and pressure in the presence of a catalyst.
Fermentation of Sugars: Glycerol can also be produced by the fermentation of sugars using certain microorganisms. This method is often used in the production of biofuels.
Chemical Synthesis: Glycerol can be synthesized from propylene, a byproduct of petroleum refining, through a series of chemical reactions involving chlorination and hydrolysis.
Industrial Production Methods
In industrial settings, glycerol is primarily produced as a byproduct of biodiesel production. The transesterification of triglycerides with methanol produces methyl esters (biodiesel) and glycerol. This method is cost-effective and environmentally friendly, making it the preferred choice for large-scale production .
化学反应分析
Types of Reactions
Glycerol undergoes various chemical reactions, including:
Oxidation: Glycerol can be oxidized to produce glyceraldehyde, dihydroxyacetone, and glyceric acid. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Glycerol can be reduced to produce propylene glycol and ethylene glycol. This reaction typically requires hydrogen gas and a metal catalyst.
Substitution: Glycerol can undergo substitution reactions to form esters, ethers, and halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas and metal catalysts such as nickel or palladium.
Substitution: Acids, alcohols, and halogens under appropriate conditions.
Major Products
Oxidation: Glyceraldehyde, dihydroxyacetone, glyceric acid.
Reduction: Propylene glycol, ethylene glycol.
Substitution: Glycerol acetate, glycerol ethers, glycerol halides.
科学研究应用
Glycerol has numerous applications in scientific research:
Chemistry: Used as a solvent, reagent, and intermediate in various chemical reactions.
Biology: Employed as a cryoprotectant for preserving biological samples and cells.
Medicine: Utilized in pharmaceutical formulations, as a laxative, and in skin care products.
Industry: Used in the production of cosmetics, food products, and as a humectant in personal care products.
作用机制
Glycerol exerts its effects through various mechanisms:
Cryoprotectant: Glycerol protects cells and tissues from damage during freezing by reducing ice formation and osmotic stress.
Humectant: Glycerol attracts and retains moisture, helping to maintain hydration in skin and other tissues.
Solvent: Glycerol’s ability to dissolve a wide range of substances makes it useful in various formulations.
相似化合物的比较
Glycerol can be compared with other polyols such as:
Ethylene Glycol: Similar in structure but more toxic and primarily used as an antifreeze.
Propylene Glycol: Less toxic than ethylene glycol and used in food, pharmaceuticals, and cosmetics.
Sorbitol: A sugar alcohol used as a sweetener and humectant in food and personal care products.
Glycerol’s unique combination of non-toxicity, versatility, and wide range of applications makes it a valuable compound in various fields.
属性
CAS 编号 |
84145-61-9 |
|---|---|
分子式 |
C14H27NNa2O5 |
分子量 |
335.35 g/mol |
IUPAC 名称 |
disodium;2-aminoethanol;dodecanedioate |
InChI |
InChI=1S/C12H22O4.C2H7NO.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;3-1-2-4;;/h1-10H2,(H,13,14)(H,15,16);4H,1-3H2;;/q;;2*+1/p-2 |
InChI 键 |
PFMDOYIDXTUIHB-UHFFFAOYSA-L |
规范 SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-].C(CO)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
